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molecular formula C19H18N2O B8427310 4'-Butoxy-4-methyl[1,1'-biphenyl]-2,3-dicarbonitrile CAS No. 88173-28-8

4'-Butoxy-4-methyl[1,1'-biphenyl]-2,3-dicarbonitrile

Cat. No. B8427310
M. Wt: 290.4 g/mol
InChI Key: VGPHNAGTSOYVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04479885

Procedure details

Using 1-(p-n-butoxyphenyl)-4-methyl-1,3-butadiene and fumaronitrile, 3-(p-n-butoxyphenyl)-6-methylphthalonitrile was obtained by the same method as in Example 1. m.p. was 151.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12]=[CH:13][CH:14]=[CH:15][CH3:16])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].[C:17](#[N:22])/[CH:18]=[CH:19]/[C:20]#[N:21]>>[CH2:1]([O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[CH:13]=[CH:14][C:15]([CH3:16])=[C:19]([C:20]#[N:21])[C:18]=2[C:17]#[N:22])=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=CC=C(C=C1)C=CC=CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C#N)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC=C(C=C1)C1=C(C(C#N)=C(C=C1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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